molecular formula C27H29BrN2O4 B12144204 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144204
M. Wt: 525.4 g/mol
InChI Key: GOFQVYABQXLZBD-UHFFFAOYSA-N
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Description

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromine atom, methoxy and pentyloxy substituents on a phenyl ring, a furan ring, and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxy and pentyloxy groups: These substituents can be introduced through etherification reactions using methanol and pentanol, respectively, in the presence of suitable catalysts.

    Incorporation of the furan ring: This can be done through coupling reactions involving furan derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

    Coupling: Palladium catalysts in the presence of base for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Altering membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde: Shares similar substituents but lacks the pyrazolo[1,5-c][1,3]benzoxazine core.

    3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde: Similar bromine and methoxy substituents but different core structure.

Uniqueness

The uniqueness of 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C27H29BrN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

9-bromo-5-(3-methoxy-4-pentoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H29BrN2O4/c1-4-5-6-13-32-25-11-8-18(14-26(25)31-3)27-30-22(20-15-19(28)9-12-23(20)34-27)16-21(29-30)24-10-7-17(2)33-24/h7-12,14-15,22,27H,4-6,13,16H2,1-3H3

InChI Key

GOFQVYABQXLZBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C=CC(=C5)Br)OC

Origin of Product

United States

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